Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
Description
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a Schiff base derivative characterized by a substituted phenoxyacetate backbone. Its structure features a bromine atom at the 4-position, a methoxy group at the 6-position, and a 4-chlorophenyl imino group at the 2-position of the phenoxy ring, with an ethyl acetate ester as the terminal group. This compound is synthesized via nucleophilic substitution and condensation reactions, often involving intermediates like ethyl bromoacetate and substituted nitro/amino phenols . Its structural complexity and electron-withdrawing substituents (Br, Cl) make it a candidate for applications in coordination chemistry, organic synthesis, and pharmaceutical intermediates.
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(8-13(19)9-16(18)23-2)10-21-15-6-4-14(20)5-7-15/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLSOXQLYZOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This involves the reaction of 4-chloroaniline with 4-bromo-2-formyl-6-methoxyphenol under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imine group can be reduced to an amine, or oxidized to a nitrile.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding nitrile.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electronic Effects: The 4-chlorophenyl imino group in the main compound enhances electrophilicity compared to methyl or amino substituents, influencing reactivity in nucleophilic additions .
Physicochemical Properties
Table 2: Physicochemical Comparison
Trends :
- Halogens (Br, Cl) increase molecular weight and lipophilicity, reducing aqueous solubility.
- Amino or hydroxyl groups improve solubility in polar solvents .
Computational and Structural Insights
Biological Activity
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenoxy moiety. The molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing bromine and chlorine substituents have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | C. albicans | 0.039 mg/mL |
This table illustrates that compounds with similar halogen substitutions exhibit potent inhibitory effects against various microbial strains, suggesting that this compound may also possess notable antimicrobial properties.
Anti-inflammatory Activity
Research has indicated that compounds with similar structural motifs can modulate inflammatory responses. For example, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, demonstrating their potential as anti-inflammatory agents.
Case Study:
A study involving a series of halogenated phenolic compounds revealed that those with bromo and chloro substitutions significantly reduced the production of TNF-alpha and IL-6 in macrophage models, indicating their potential for treating inflammatory conditions.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These results indicate that the compound may be effective in targeting cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Interaction: Potential interactions with cell surface receptors could mediate its anti-inflammatory and cytotoxic effects.
- Oxidative Stress Induction: The compound might induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate, and how can reaction conditions be optimized?
The compound is synthesized via Schiff base formation through condensation of an aldehyde precursor (e.g., ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate) with 4-chloroaniline. A typical procedure involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 6–12 hours. Catalysts like acetic acid (1–2 drops) may accelerate imine formation. Optimization includes:
- Solvent choice : Polar protic solvents (ethanol, methanol) enhance solubility and reaction rates.
- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for imine bond formation.
- Molar ratios : A 1:1.2 (aldehyde:amine) ratio minimizes unreacted starting material.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- NMR :
- ¹H NMR : Ester OCH₂CH₃ (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.5 ppm), imine CH=N (δ 8.3–8.5 ppm).
- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), imine C=N (δ 150–160 ppm).
- IR : C=O (ester, ~1700 cm⁻¹), C=N (imine, ~1600 cm⁻¹).
- X-ray diffraction : Confirms molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., O–H∙∙∙N interactions) .
Q. How is single-crystal X-ray diffraction employed to resolve the compound’s structure, and what software tools are essential?
Single crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/chloroform). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution involves:
- SHELXS : For phase determination via direct methods.
- SHELXL : For refinement, addressing potential challenges like twinning or disorder by applying restraints (e.g., ADPs, DFIX commands).
ORTEP-3 (or Mercury) generates thermal ellipsoid plots for visualization .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this Schiff base compound?
- Functional selection : B3LYP/6-31G(d) balances accuracy and computational cost for geometry optimization and HOMO-LUMO analysis .
- Key outputs :
- Electrostatic potential maps: Identify nucleophilic/electrophilic regions (e.g., imine nitrogen).
- Bond order analysis: Quantify conjugation in the Schiff base moiety.
- Validation : Compare DFT-optimized bond lengths/angles with X-ray data (e.g., C=N bond: ~1.28–1.30 Å) .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- NMR shifts : Include solvent effects (PCM model) and relativistic corrections (for bromine/chlorine) in DFT calculations.
- IR frequencies : Apply scaling factors (0.96–0.98) to harmonic vibrational modes.
- Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR or DFT-based energy comparisons .
Q. How do substituents (Br, OMe, Cl) influence the compound’s crystallographic packing and supramolecular interactions?
- Halogen interactions : Bromine participates in Type-II X∙∙∙X contacts (C–Br∙∙∙Br–C, ~3.4 Å).
- Methoxy groups : Drive π-stacking via C–H∙∙∙O interactions (e.g., methoxy O∙∙∙H–C, ~2.5 Å).
- Packing analysis : Use Mercury to quantify intermolecular distances and Hirshfeld surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
